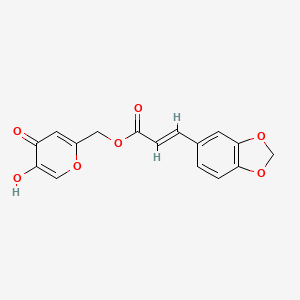

3-Piperidinecarboxylic acid, 4-((3R)-3-hydroxy-3-(6-methoxy-4-quinolinyl)propyl)-1-(2-(2-thienylthio)ethyl)-, (3S,4S)-rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

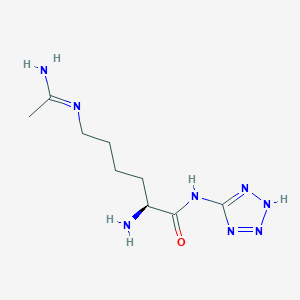

AVE-6971 is a small molecule drug that has been investigated for its antibacterial properties. It is known to inhibit bacterial topoisomerases, which are enzymes critical for DNA replication and cell division in bacteria . This compound has shown promise in treating infections caused by both Gram-positive and Gram-negative bacteria .

Preparation Methods

The synthesis of AVE-6971 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of selenophene-containing inhibitors, which have been shown to improve activity against bacterial enzymes . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for AVE-6971 would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and efficacy.

Chemical Reactions Analysis

AVE-6971 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of AVE-6971, while substitution reactions may result in the formation of different functional groups on the molecule .

Scientific Research Applications

AVE-6971 has been extensively studied for its antibacterial properties. It has shown efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant bacteria For example, it can be used as a tool compound to study the mechanisms of bacterial topoisomerase inhibition and to develop new antibacterial agents . Furthermore, AVE-6971 may have applications in the field of medicinal chemistry, where it can be used to design and synthesize new drugs with improved efficacy and safety profiles .

Mechanism of Action

AVE-6971 exerts its antibacterial effects by inhibiting bacterial topoisomerases, which are enzymes involved in DNA replication and cell division . By binding to these enzymes, AVE-6971 prevents the bacteria from replicating their DNA, leading to cell death . The molecular targets of AVE-6971 include DNA gyrase and topoisomerase IV, which are essential for bacterial survival . The inhibition of these enzymes disrupts the normal functioning of the bacterial cell, ultimately leading to its death .

Comparison with Similar Compounds

AVE-6971 is similar to other antibacterial agents that target bacterial topoisomerases, such as ciprofloxacin and levofloxacin . AVE-6971 has shown improved activity against certain bacterial strains and reduced inhibition of the hERG potassium channel, which is associated with cardiac toxicity . This makes AVE-6971 a potentially safer and more effective antibacterial agent compared to other drugs in its class . Other similar compounds include selenophene analogues, which have been investigated for their antibacterial properties and have shown promising results in preclinical studies .

Properties

CAS No. |

710944-85-7 |

|---|---|

Molecular Formula |

C25H30N2O4S2 |

Molecular Weight |

486.7 g/mol |

IUPAC Name |

(3S,4S)-4-[(3R)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C25H30N2O4S2/c1-31-18-5-6-22-20(15-18)19(8-10-26-22)23(28)7-4-17-9-11-27(16-21(17)25(29)30)12-14-33-24-3-2-13-32-24/h2-3,5-6,8,10,13,15,17,21,23,28H,4,7,9,11-12,14,16H2,1H3,(H,29,30)/t17-,21+,23+/m0/s1 |

InChI Key |

DSLCRNMTGWECHB-AMHTUMDSSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H](CC[C@H]3CCN(C[C@H]3C(=O)O)CCSC4=CC=CS4)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)

![sodium;4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylate](/img/structure/B10826350.png)

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826356.png)

![(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B10826359.png)

![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826361.png)

![4-[(3R,5S)-5-(4-methoxyphenyl)-2,2-dimethylpyrrolidin-3-yl]pyridine;trihydrate;dihydrochloride](/img/structure/B10826384.png)

![[13-Methyl-3-(pyridine-3-carbonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate](/img/structure/B10826403.png)

![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride](/img/structure/B10826410.png)